3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one
Description
3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one is a benzothiazolone derivative characterized by a 3H-benzothiazol-2-one core substituted at the 3-position with a p-tolyloxypropyl group. Benzothiazolones are notable for their diverse pharmacological and agrochemical applications, with substituents significantly influencing their biological activity and physicochemical characteristics.
Properties
IUPAC Name |
3-[3-(4-methylphenoxy)propyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-13-7-9-14(10-8-13)20-12-4-11-18-15-5-2-3-6-16(15)21-17(18)19/h2-3,5-10H,4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYNPDOZYJXRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one typically involves the reaction of this compound with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced equipment and techniques to monitor and control the reaction process.
Chemical Reactions Analysis
Types of Reactions
3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound has been investigated for its potential biological activities and interactions with biological molecules.
Medicine: Research has explored its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.
Industry: It is used in the production of various industrial products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context. The exact molecular targets and pathways involved can vary, but they often include enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
The position of the methyl group on the tolyl ring (ortho, meta, para) alters steric and electronic properties:
- 3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one (meta isomer) has a molecular weight of 299.388 g/mol and a ChemSpider ID of 2409851 .
- 3-(3-o-Tolyloxy-propyl)-3H-benzothiazol-2-one (ortho isomer) is referenced but lacks accessible data .
Heterocyclic Variants: Benzothiazolone vs. Benzoxazolone
Replacing the sulfur atom in benzothiazolone with oxygen (benzoxazolone) impacts electronic properties:
*XLogP3: Computed octanol-water partition coefficient.
Key Insight : Benzothiazolones generally exhibit higher lipophilicity than benzoxazolones, which may enhance bioavailability in hydrophobic environments .
Substituent Variations
A. Alkyl vs. Aryl Substituents
- 3-(2-Oxo-2-phenyl-ethyl)-3H-benzothiazol-2-one (C₁₅H₁₁NO₂S; mass: 269.318 g/mol) features a ketone-linked phenyl group, introducing electron-withdrawing effects that may reduce nucleophilicity compared to the ether-linked tolyl group in the target compound .
B. Sulphonyl and Nitro Groups
- 3-(3,5-Dimethyl-isoxazol-4-sulphonyl)-3H-benzothiazol-2-one (melting point: 140–144°C) demonstrates the impact of sulphonyl groups on crystallinity and stability .
Key Insight : Electron-withdrawing substituents (e.g., nitro, sulphonyl) increase polarity and may improve binding to charged biological targets.
Biological Activity
3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzothiazole ring , which is known for its biological activity, along with a tolyloxy-propyl group that enhances its ability to penetrate cell membranes. This unique structure contributes to its interaction with various biological targets.
The mechanism of action of this compound involves:
- Enzyme Interaction : The benzothiazole moiety can bind to active sites on enzymes, potentially inhibiting their activity or modulating their function. This interaction is crucial for its biological effects.
- Cell Penetration : The tolyloxy-propyl group facilitates the compound's entry into cells, allowing it to reach intracellular targets and influence cellular processes.
- Signal Transduction Pathways : The compound may affect various metabolic pathways essential for cellular function, impacting processes like apoptosis and proliferation.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties . In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (breast cancer) | 1.35 ± 0.42 | |
| HT-29 (colon cancer) | 0.008 ± 0.001 | |
| A549 (lung cancer) | Not specified |
These findings suggest that the compound disrupts cell cycle progression and induces apoptosis in sensitive cancer cells.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies and Research Findings
- Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of several benzothiazole derivatives, including this compound, against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity, highlighting the importance of the benzothiazole structure in enhancing biological activity .
- Antimicrobial Screening : Another research initiative screened various benzothiazole compounds for antimicrobial properties. The study found that compounds with similar structures exhibited significant inhibition against bacterial strains, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
